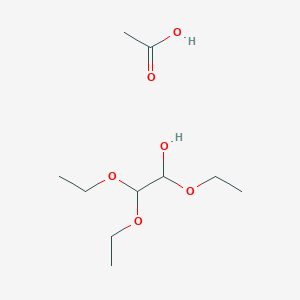
Acetic acid;1,2,2-triethoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2,2-triethoxyethanol is a compound that combines the properties of acetic acid and 1,2,2-triethoxyethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly used in various industrial and household applications 1,2,2-triethoxyethanol is an organic compound that features three ethoxy groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,2-triethoxyethanol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 1,2,2-triethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where acetic acid and 1,2,2-triethoxyethanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2,2-triethoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups in 1,2,2-triethoxyethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the ethoxy groups under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Acetic acid;1,2,2-triethoxyethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of acetic acid;1,2,2-triethoxyethanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with similar functional groups but lacking the acetic acid moiety.
Ethyl acetate: An ester formed from ethanol and acetic acid, similar in structure but with different properties.
Propionic acid: A carboxylic acid similar to acetic acid but with an additional carbon atom.
Uniqueness
Acetic acid;1,2,2-triethoxyethanol is unique due to the presence of both acetic acid and multiple ethoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
103410-71-5 |
|---|---|
Molecular Formula |
C10H22O6 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
acetic acid;1,2,2-triethoxyethanol |
InChI |
InChI=1S/C8H18O4.C2H4O2/c1-4-10-7(9)8(11-5-2)12-6-3;1-2(3)4/h7-9H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
HQGZZHGPPGEPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)OCC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















